Oxyopinin-2c
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
GKLSGISKVLRAIAKFFKGVGKARKQFKEASDLDKNQ |
Origin of Product |
United States |
Discovery and Characterization of Oxyopinins
Historical Context of Oxyopinin Isolation
The initial discovery and characterization of oxyopinins occurred in 2002. wikipedia.org These peptides were isolated from the venom of the wolf spider Oxyopes kitabensis. nih.gov This discovery was significant as they were identified as the largest linear cationic amphipathic peptides found in spider venom at the time. nih.gov The research also revealed their cooperative insecticidal activity with neurotoxins present in the same venom. nih.gov The discovery of antimicrobial peptides (AMPs) from spiders and scorpions dates back to the 1990s, with lycotoxins I and II from the wolf spider Lycosa carolinensis being among the first to be isolated using reverse-phase liquid chromatography. scispace.com
Source Organism: Oxyopes kitabensis and Related Oxyopes Species
Oxyopinins derive their name from the genus Oxyopes, to which lynx spiders belong. wikipedia.org The first five oxyopinins, including Oxyopinin-2c, were identified in the venom of Oxyopes kitabensis. wikipedia.orgnih.gov It is worth noting that some pharmacological research has misidentified the source species as Oxyopes kitabensis when it was, in fact, Oxyopes takobius. wikipedia.org Another member of this peptide family, Oxyopinin 4a, was isolated from Oxyopes takobius in 2011. scispace.com Other related species from which venom peptides have been studied include Oxyopes lineatus and Oxyopes forcipiformis. wikipedia.orgmdpi.com
Purification and Isolation Methodologies
The complex nature of spider venom, which contains hundreds of proteins and peptides, necessitates sophisticated purification techniques to isolate specific compounds. springernature.comcreative-proteomics.com
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary and effective method for separating peptides and proteins from venom. mdpi.comnih.gov This technique is often used in multiple steps or in conjunction with other chromatographic methods like ion exchange and gel filtration to achieve high purity. creative-proteomics.comnih.gov RP-HPLC is particularly adept at separating polypeptides, even those with very similar sequences. mdpi.com For the isolation of oxyopinins, RP-HPLC was a key technique, allowing for the separation of the various peptides within the crude venom of Oxyopes kitabensis. nih.govresearchgate.net The process typically involves fractionating the crude venom, and then further purifying the active fractions. nih.govijcce.ac.ir
Mass spectrometry (MS) is a crucial tool for the identification and characterization of venom peptides. nih.govuni-lj.si Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. nih.gov Tandem mass spectrometry (MS/MS) allows for the sequencing of peptides, providing detailed information about their primary structure. nih.govcreative-proteomics.com In the study of oxyopinins, mass spectrometry was used to determine the molecular masses of the isolated peptides. nih.govresearchgate.net For instance, the molecular mass of this compound was determined to be 4064.7 Da. wikipedia.org High-resolution mass spectrometry can provide exact masses of native venom peptides, aiding in their precise identification. thermofisher.com
Nomenclature and Subtypes of Oxyopinins (this compound in Context)
The first five oxyopinins isolated from Oxyopes kitabensis were designated as Oxyopinin 1, 2a, 2b, 2c, and 2d. wikipedia.org Originally, Oxyopinins 2a, 2b, 2c, and 2d were referred to as oxyopinins 2, 3, 4, and 5, respectively. wikipedia.org This group of four peptides is highly similar in their amino acid sequences, with at least 27 of their 37 amino acid residues being identical. wikipedia.orgnih.gov
This compound, specifically, is a 37-amino acid peptide. cpu-bioinfor.orgtcdb.org It belongs to the oxyopinin-2 family and is also known by the names M-oxotoxin-Ot2c and Oxki2c. cpu-bioinfor.org The various subtypes of oxyopinins are characterized by their distinct yet related primary structures. nih.gov
Data Tables
Table 1: Properties of a selection of Oxyopinin Peptides
| Peptide | Amino Acid Residues | Molecular Mass (Da) | Source Organism |
| Oxyopinin 1 | 48 | 5221.2 | Oxyopes kitabensis |
| Oxyopinin 2a | 37 | 4127.1 | Oxyopes kitabensis |
| Oxyopinin 2b | 37 | 4146.9 | Oxyopes kitabensis |
| This compound | 37 | 4064.7 | Oxyopes kitabensis |
| Oxyopinin 2d | 37 | 4156.8 | Oxyopes kitabensis |
| Oxyopinin 4a | 77 | 9205 | Oxyopes takobius |
Source: wikipedia.orgnih.gov
Structural Elucidation and Bio Architectural Analysis
Primary Structure Analysis of Oxyopinin-2c
The primary structure, or amino acid sequence, is a fundamental determinant of a peptide's function. For this compound, this has been elucidated through direct sequencing and enzymatic digestion.
This compound is a 37-amino-acid peptide. researchgate.net Its primary structure was confirmed through enzymatic digestion with Glu-C, which produced specific peptide fragments that aligned with the determined sequence. researchgate.net
The oxyopinin family includes several related peptides, such as Oxyopinin-1 and Oxyopinins-2a, -2b, and -2d. nih.gov The Oxyopinin-2 analogs (2a, 2b, 2c, and 2d) are highly similar, with at least 27 of their 37 amino acid residues being conserved. researchgate.netnih.gov This high degree of conservation suggests a shared evolutionary origin and likely similar functional roles.
Table 1: Comparison of Oxyopinin-2 Analogs
| Peptide | Number of Amino Acid Residues | Molecular Weight (Da) |
| Oxyopinin-2a | 37 | 4127.1 |
| Oxyopinin-2b (B1577202) | 37 | 4146.9 |
| This compound | 37 | 4064.7 |
| Oxyopinin-2d | 37 | 4156.8 |
Data sourced from Corzo et al. (2002). researchgate.net
Sequence analysis reveals that the Oxyopinin-2 analogs share approximately 20% identity with ponericinL2, an insecticidal peptide from ants. researchgate.net Furthermore, Oxyopinin-1 shows a 29% identity to both ponericinL2 and dermaseptin, an antimicrobial peptide from frogs. researchgate.net This sequence similarity to other cytolytic and antimicrobial peptides from different animal venoms points to a convergent evolutionary strategy for producing membrane-active peptides. researchgate.netnih.gov
Table 2: Sequence Identity of Oxyopinins with Other Amphipathic Peptides
| Oxyopinin | Comparison Peptide | Percentage Identity |
| Oxyopinin-1 | PonericinL2 | 29% |
| Oxyopinin-1 | Dermaseptin | 29% |
| Oxyopinin-2 analogs | PonericinL2 | ~20% |
Data sourced from Corzo et al. (2002). researchgate.net
Secondary Structure Characterization
The spatial arrangement of the amino acid chain, or secondary structure, is crucial for the biological activity of peptides like this compound.
Circular dichroism (CD) spectroscopy has been employed to investigate the secondary structure of the oxyopinin peptides. nih.gov The CD spectra of all five oxyopinins, including 2c, are characteristic of a predominantly alpha-helical conformation. nih.govresearchgate.net This is indicated by the strong negative bands observed around 208 and 222 nm, which are hallmarks of α-helical structures. mdpi.com The α-helical nature is a common feature of many membrane-active peptides, as it facilitates their interaction with and disruption of cell membranes. acs.org
Computational methods are also utilized to predict the secondary structure of peptides based on their amino acid sequence. frontiersin.org These predictive tools often rely on the known propensities of individual amino acids to form certain secondary structures. nih.gov For peptides like the oxyopinins, which have a high net positive charge and an amphipathic character, computational models consistently predict a high potential for forming α-helices. researchgate.netnih.gov These predictions align with and are supported by the experimental data obtained from circular dichroism spectroscopy. nih.govresearchgate.net
Tertiary Structure Insights
The three-dimensional conformation of this compound, like other linear amphipathic peptides, is highly dependent on its environment. While a definitive high-resolution structure of this compound in a biological context has not been singularly elucidated, significant insights can be drawn from studies on the broader Oxyopinin family and analogous membrane-active peptides.
Computational Modeling and Molecular Dynamics Simulations of Peptide Conformation
Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, offer powerful tools to predict and analyze the conformational dynamics of peptides like this compound. frontiersin.orgillinois.edu These methods are particularly valuable for modeling the peptide's interaction with lipid bilayers, a process central to its biological activity.
For related peptides, MD simulations have been used to visualize their insertion into and orientation within a membrane. researchgate.netmdpi.com Such simulations for an amphipathic peptide like this compound would likely model its initial electrostatic attraction to the anionic components of a target membrane, followed by the insertion of its hydrophobic face into the lipid core. The simulations can provide atomistic-level detail on how the peptide orients itself to maximize favorable interactions, forming a transmembrane or surface-associated helical structure. Coarse-grained MD simulations on the related peptide Oxt 4a have been used to study its penetration depth and contacts with lipid acyl chains, demonstrating the utility of these computational tools. researchgate.net These simulations can also elucidate the structural consequences of its amino acid sequence, predicting how the distribution of hydrophobic and cationic residues dictates its amphipathic structure and subsequent membrane disruption. nih.gov
Structural Features Relevant to Function
The biological activity of this compound is intrinsically linked to several key structural features. Its linear nature, charge distribution, and amphipathicity are defining characteristics that distinguish it from many other spider venom components and are crucial for its mechanism of action.
Amphipathicity and Cationic Nature
This compound is characterized as a cationic, amphipathic peptide. nih.govtcdb.org This dual characteristic is fundamental to its function.
Cationic Nature : The peptide possesses a net positive charge at physiological pH due to a high content of basic amino acid residues (e.g., Lysine, Arginine). This positive charge facilitates the initial interaction with the negatively charged components often found on the outer surface of microbial and other target cell membranes, such as phospholipids (B1166683) and teichoic acids. scienceopen.com
Amphipathicity : In a helical conformation, the amino acid residues of this compound are segregated into distinct polar (hydrophilic) and nonpolar (hydrophobic) faces. nih.gov This spatial arrangement allows the peptide to interact with both the aqueous environment and the lipid core of the cell membrane. Upon binding, the hydrophobic face partitions into the nonpolar acyl chain region of the lipid bilayer, while the cationic, hydrophilic face remains associated with the polar headgroups and the extracellular environment. This interaction disrupts membrane integrity, leading to pore formation and cytolysis. nih.govscienceopen.com
The combination of these features allows the peptide to selectively target and permeabilize cell membranes, which is the basis for its observed antimicrobial and hemolytic activities. nih.gov
Absence of Disulfide Bridges in Linear Oxyopinins
A defining feature of this compound and its close analogs (Oxyopinin 1, 2a, 2b, 2d) is their linear primary structure, which is devoid of cysteine residues and, consequently, disulfide bridges. nih.govnih.gov This lack of covalent cross-linking grants the peptide significant conformational flexibility. Unlike rigidly structured toxins, linear peptides can readily transition from a disordered state in solution to an ordered, functional α-helix upon encountering a target membrane. nih.gov This structural adaptability is a key attribute for its membrane-disrupting mechanism. While this flexibility is advantageous for membrane interaction, it also means the peptide lacks the inherent high stability against proteolysis and thermal stress that is characteristic of disulfide-rich peptides. nih.gov
Comparison with Disulfide-Bond-Rich Spider Peptides (e.g., Oxyopinin 4a, ICK motifs in other toxins)
The structure of this compound stands in stark contrast to two other major classes of spider venom peptides: those with limited disulfide bonding, like Oxyopinin 4a, and those with a dense network of disulfide bonds, such as peptides with an Inhibitor Cystine Knot (ICK) motif.
Comparison with Oxyopinin 4a : Oxyopinin 4a, isolated from the spider Oxyopes takobius, is structurally distinct from the linear oxyopinins. It is a 77-residue peptide that contains a single disulfide bond (Cys4-Cys10) at its N-terminus. scispace.comwikipedia.org NMR studies show that this disulfide bond creates a stabilized N-terminal "head," while the C-terminal portion forms an amphipathic α-helix, resulting in a "torpedo-like" molecular architecture. researchgate.net This modular design differs significantly from the continuous, flexible helix proposed for this compound.
Comparison with ICK Motifs : The Inhibitor Cystine Knot (ICK) is a common structural scaffold in spider toxins, characterized by a pseudo-knot formed by three interlocking disulfide bonds. nih.govresearchgate.netresearchgate.net This intricate network of covalent bonds (Cys-I-IV, Cys-II-V, Cys-III-VI) imparts exceptional stability to the peptide, making it highly resistant to thermal degradation, chemical denaturation, and proteases. nih.govresearchgate.net Peptides with ICK motifs, like ω-hexatoxin-Hv1a, are typically neurotoxins that act on ion channels, and their rigid structure is crucial for the precise receptor binding required for this activity. researchgate.netsophion.com This rigid, knotted architecture is fundamentally different from the flexible, linear, and membrane-targeting structure of this compound.
| Feature | This compound | Oxyopinin 4a | ICK-Motif Peptides (e.g., ω-hexatoxin-Hv1a) |
| Primary Structure | Linear, 37 amino acids nih.gov | Linear, 77 amino acids wikipedia.org | Typically 30-40 amino acids researchgate.net |
| Disulfide Bonds | None nih.gov | One (N-terminal) scispace.comwikipedia.org | Three (forming a knot) nih.govresearchgate.net |
| Tertiary Structure | Environment-dependent (random coil -> α-helix) scispace.comnih.gov | Modular "torpedo-like" (stabilized head, α-helical body) researchgate.net | Compact, rigid, highly stable knot nih.govresearchgate.net |
| Conformational Flexibility | High nih.gov | Moderate (flexible tail) | Very Low nih.gov |
| Primary Target | Cell Membranes nih.govtcdb.org | Cell Membranes scispace.com | Ion Channels nih.govsophion.com |
Mechanisms of Biological Activity
Membrane Interaction and Disruption Mechanisms
The primary mode of action for Oxyopinin-2c involves its direct interaction with and subsequent disruption of cell membranes. nih.govtcdb.org This process is fundamental to its cytolytic effects and is driven by the peptide's unique structural characteristics.
Interaction with Biological Membranes
This compound exhibits significant disruptive activity towards biological membranes. nih.govtcdb.org As a cationic peptide, its positively charged residues are electrostatically attracted to the negatively charged components often found on the surface of cellular membranes. mdpi.com This initial interaction is a critical first step, facilitating the peptide's accumulation at the membrane surface. Following this, the amphipathic nature of this compound, possessing both hydrophobic and hydrophilic regions, allows it to insert into the lipid bilayer. researchgate.net This insertion perturbs the membrane's structural integrity, leading to its eventual disruption. nih.govtcdb.org
Interaction with Artificial Lipid Vesicles (e.g., Phosphatidylcholine-rich Vesicles)
Studies utilizing artificial lipid vesicles have provided deeper insights into the membrane-disrupting capabilities of this compound. These peptides show a pronounced ability to disrupt artificial vesicles, with a particular affinity for those rich in phosphatidylcholine (PC). nih.govtcdb.orgcnjournals.com This preference for PC-rich membranes is a key characteristic of the oxyopinin family. researchgate.net
Calorimetry experiments have quantified the binding of oxyopinins to small unilamellar vesicles (SUVs) composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC), revealing an exothermic binding process. nih.gov Furthermore, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy has demonstrated that oxyopinins can induce a positive curvature in lipid bilayers, and in the case of some oxyopinins, even lead to the micellization of membranes at low peptide concentrations. nih.gov
The lytic potency of oxyopinins, including by extension this compound, correlates with the phosphatidylcholine content of the target membrane. This has been observed in their hemolytic activity against red blood cells from different species, which vary in their PC composition. researchgate.net
| Vesicle Type | Observation | Reference |
| Phosphatidylcholine (PC)-rich vesicles | High disruptive activity | nih.govtcdb.orgcnjournals.com |
| Phosphatidylethanolamine (PE) vesicles | Lower lytic activity compared to PC vesicles | researchgate.net |
| Phosphatidic acid (PA) vesicles | Lower lytic activity compared to PC vesicles | researchgate.net |
Pore Formation Hypothesis and Evidence
A leading hypothesis for the membrane disruption caused by this compound is the formation of pores. researchgate.netcore.ac.uk This model suggests that the accumulation of peptide molecules on and within the membrane leads to the creation of transmembrane channels. These pores compromise the membrane's barrier function, allowing for the unregulated passage of ions and other small molecules, which ultimately leads to cell death. tcdb.orgresearchgate.net
Evidence supporting this hypothesis comes from experiments showing that oxyopinins cause the leakage of contents from lipid vesicles. core.ac.uk While the precise nature of these pores is still under investigation, the "toroidal pore" model, where the lipid bilayer bends back on itself to line the pore alongside the peptides, is a plausible mechanism for peptides like oxyopinins. mdpi.comcore.ac.uk However, it is noted that Oxyopinin-1 (Oxki1), a related peptide, does not act in a strictly cooperative manner and forms pores of a limited size, suggesting potential nuances in the pore-forming mechanism across the oxyopinin family. core.ac.uk
Impact on Membrane Resistance and Ion Channel Modulation
Electrophysiological studies on insect cells (Sf9) have demonstrated that oxyopinins, including this compound, cause a dramatic reduction in cell membrane resistance. nih.govresearchgate.net This decrease in resistance is a direct consequence of the increased ion permeability of the membrane, consistent with the formation of ion channels or pores. nih.govtcdb.org
Modulation of Cellular Targets
Beyond general membrane disruption, this compound also exhibits activity towards specific cellular components, namely ion channels.
Interaction with Ion Channels (e.g., Non-selective Ion Channels in Insect Cells, K+ channels)
This compound's interaction with ion channels is a key aspect of its insecticidal activity. tcdb.org In insect cells, it has been shown to open non-selective ion channels, leading to a loss of ionic homeostasis and subsequent cell death. nih.govtcdb.org This action is a significant contributor to its effectiveness as an insecticidal agent, often working in synergy with neurotoxins found in the same spider venom. nih.gov
More recent research has highlighted the interaction of a related peptide, oxyopinin-2b (B1577202), with potassium (K+) channels. nih.gov Studies have shown that the cytotoxicity of oxyopinin-2b towards certain cancer cell lines is dependent on the presence and activity of K+ channels. nih.govresearchgate.net The peptide exhibits greater toxicity towards cells with a hyperpolarized membrane potential, a state often maintained by the upregulation of K+ channels in some cancer types. nih.govresearchgate.net This suggests that the positively charged peptide is electrostatically drawn to the hyperpolarized cell membrane, facilitating its interaction and subsequent cytotoxic effects. researchgate.net While this research focused on oxyopinin-2b, the high sequence similarity among the Oxyopinin-2 subfamily suggests that this compound may share this mechanism. nih.gov
| Cellular Target | Effect of Oxyopinin | Cell Type | Reference |
| Non-selective ion channels | Opening of channels | Insect cells (Sf9) | nih.govtcdb.org |
| K+ channels | Cytotoxicity dependent on channel activity | Cancer cell lines | nih.govresearchgate.net |
Cellular Permeabilization Processes
This compound is a member of the oxyopinin family of peptides, which are linear, cationic, and amphipathic molecules isolated from the venom of the wolf spider Oxyopes kitabensis. nih.govtcdb.org Like other oxyopinins, this compound has a secondary structure that is predominantly alpha-helical. nih.govresearchgate.net This structural characteristic is fundamental to its biological function, which involves the disruption of cellular membranes. nih.govresearchgate.net
The primary mechanism of action for this compound is the permeabilization of cell membranes, leading to cytolytic effects. nih.govresearchgate.net Research shows that oxyopinins exhibit potent disruptive activities against both biological membranes and artificial lipid vesicles. nih.govresearchgate.net The peptide demonstrates a particular affinity for membranes rich in phosphatidylcholine. nih.govtcdb.orgresearchgate.net
Electrophysiological studies on insect cells have demonstrated that oxyopinins, including by extension this compound, induce a drastic reduction of cell membrane resistance. nih.govresearchgate.netresearchgate.net This is achieved through the formation of non-selective ion channels or pores in the membrane. nih.govtcdb.orgresearchgate.net The creation of these pores depolarizes the cell, disrupting the normal ionic gradient and leading to subsequent cell death. researchgate.netresearchgate.net This membrane-damaging mechanism is a key feature of its insecticidal and antimicrobial properties. tcdb.orgresearchgate.net
| Property | Description | Source(s) |
| Peptide Family | Oxyopinin | nih.govtcdb.org |
| Structure | Linear, cationic, amphipathic peptide; essentially α-helical | nih.govresearchgate.net |
| Mechanism | Disrupts cell membranes by opening non-selective ion channels/pores | nih.govtcdb.orgresearchgate.net |
| Target Specificity | Shows high activity on membranes rich in phosphatidylcholine | nih.govtcdb.orgresearchgate.net |
| Effect | Drastic reduction of cell membrane resistance and depolarization | nih.govresearchgate.net |
Functional Synergism and Cooperativity
Cooperative Effects with Spider Neurotoxins (e.g., Oxytoxin 1)
A clear example of this cooperativity is seen between oxyopinins and the neurotoxin Oxytoxin 1, both of which are purified from the venom of the Oxyopes kitabensis spider. nih.gov When mixtures containing both oxyopinins and Oxytoxin 1 are applied to insect larvae, a significant potentiation phenomenon occurs. nih.govresearchgate.netresearchgate.net This synergistic interaction results in a marked increase in the lethality of the venom, demonstrating positive insecticidal cooperativity. nih.govtcdb.org The combined action of the two components is more effective than the sum of their individual activities, suggesting that these peptides in spider venoms cooperate to efficiently capture prey. nih.govresearchgate.net
| Interacting Component 1 | Interacting Component 2 | Observed Effect | Source(s) |
| Oxyopinins (including this compound) | Oxytoxin 1 | Potentiation of insecticidal activity | nih.govresearchgate.net |
| Oxyopinins (including this compound) | Oxytoxin 1 | Increased lethality in insect larvae | nih.govresearchgate.net |
Mechanistic Basis of Potentiation Phenomena
The molecular basis for the synergism between cytolytic peptides and neurotoxins is thought to be the "spreading factor" effect. scispace.comnih.gov According to this hypothesis, cytolytic peptides like this compound act by clearing a path for the neurotoxins to reach their targets. researchgate.netscispace.com
Biosynthesis and Evolution
Gene and Precursor Structure Analysis
The genetic foundation for oxyopinins and other spider venom peptides lies in gene structures that encode elongated precursor proteins, or prepropeptides. This architecture allows for the efficient production and subsequent modification of a diverse array of venom components from a relatively compact genetic blueprint.
Spider venom linear peptides (LPs), including oxyopinins, are encoded in three primary types of precursor structures: simple, binary, and complex. nih.gov
Simple precursors consist of a signal peptide and a propeptide region, followed by a single mature peptide sequence and a stop codon. nih.gov
Binary precursors encode two distinct mature peptides, which are connected by a linker sequence. nih.gov
Complex precursors can encode three or more mature peptides, each separated by linker regions. nih.gov
Specifically for the Oxyopinin-2 family, analysis of the transcript structure from Oxyopes takobius reveals a binary precursor architecture. nih.gov This precursor molecule is designed to produce two separate peptides, Oxyopinin-2a and Oxyopinin-2b (B1577202), which are joined by a notable linker sequence of 25 amino acid residues. nih.gov This binary arrangement is an efficient evolutionary strategy, allowing for the generation of multiple, yet related, peptides from a single transcript.
The biosynthesis of Oxyopinin-2c begins with a prepropeptide that features distinct functional domains crucial for its processing and transport. Like most secreted peptides, the precursor contains an N-terminal signal peptide. nih.govmdpi.com This sequence directs the nascent polypeptide through the endoplasmic reticulum for secretion. mdpi.com
Following the signal peptide is an acidic propeptide region. mdpi.comnih.gov Propeptides in spider toxins are thought to serve several roles, including ensuring the correct folding of the mature peptide and neutralizing the typically positive charge of the final toxin, thereby preventing premature or harmful activity within the venom gland cells. mdpi.com In spiders of the family Oxyopidae, these propeptides, as well as the linker regions in complex precursors, are often observed to be among the longest structures found across investigated spider species. nih.govresearchgate.net
The release of the mature this compound peptide from its precursor is orchestrated by specific proteolytic cleavage events at defined recognition sites. A key recognition site is the Processing Quadruplet Motif (PQM). nih.gov This motif is located at the C-terminus of the propeptide and consists of four amino acids, characterized by an Arginine (Arg) residue at the final position (-1) and at least one Glutamic acid (Glu) residue in the preceding three positions (-2, -3, and/or -4). nih.govnih.gov
In binary and complex precursors, the linker sequences that separate the mature peptides are flanked by an inverted PQM (iPQM) at their N-terminus and a PQM at their C-terminus. nih.govnih.gov The iPQM is defined by an Arg residue at the first position (+1) and at least one Glu residue within the next three positions. nih.govnih.gov Specific proteases, known as PQM proteases, recognize these motifs and cleave the precursor, liberating the mature venom peptides. nih.govmdpi.com Following cleavage, other common post-translational modifications can occur, such as C-terminal amidation, which is observed in related oxyopinin peptides and can enhance peptide stability and activity. nih.gov
Transcriptomic and Proteomic Insights into Venom Gland Expression
Advances in high-throughput sequencing and mass spectrometry have made it possible to analyze the complex mixture of molecules within spider venom glands, revealing the immense diversity of expressed peptides.
Transcriptomic analysis of venom glands from various spiders, including those from the Oxyopes genus, has uncovered a remarkable diversity of linear peptides. A study of the lynx spider Oxyopes forcipiformis identified 339 putative protein and peptide toxin sequences through de novo transcriptome assembly. nih.govnih.govdntb.gov.ua This high level of diversity is not unique to this species; the venom gland transcriptome of the lynx spider Oxyopes heterophthalmus was found to contain 62 different linear peptides, one of the highest diversities observed. frontiersin.org
This diversity is also reflected within the Oxyopinin-2 family itself. Peptidomic studies of venom from Oxyopes kitabensis led to the characterization of four highly similar analogs: Oxyopinin-2a, -2b, -2c, and -2d. researchgate.netnih.gov These peptides, each 37 amino acids long, share at least 27 identical residues, indicating a process of gene duplication and subsequent diversification that allows the spider to produce a combinatorial library of similar, yet functionally distinct, toxins. researchgate.netnih.gov
Transcriptomic and proteomic approaches not only reveal the number of different peptides but also their relative abundance and functional classification. nih.govnih.gov In the venom gland transcriptome of O. forcipiformis, the identified toxin sequences were categorized into seven functional groups. nih.gov The most dominant category was membrane-active peptides, which includes the oxyopinins, accounting for 40.71% of the putative toxins. nih.govnih.gov This was followed by venom auxiliary proteins (22.71%) and neurotoxins (15.63%). nih.govnih.gov The high expression level of membrane-active peptides like this compound underscores their crucial role in the spider's strategy for subduing prey. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| Oxyopinin-2a |
| Oxyopinin-2b |
| This compound |
| Oxyopinin-2d |
| Arginine |
Evolutionary Relationships and Functional Convergence
The evolutionary history of this compound and the broader Oxyopinin family is a compelling narrative of molecular adaptation. This section explores the phylogenetic placement of these peptides, delves into the genomic architecture of the organisms that produce them, and examines a remarkable case of convergent evolution with amphibian defense peptides.
Phylogenetic Analysis within the Oxyopinin Family and Related Peptides
Phylogenetic analyses of venom peptides from spiders of the Oxyopes genus, commonly known as lynx spiders, reveal a complex evolutionary tapestry. The Oxyopinin family, to which this compound belongs, represents a group of linear, cationic, amphipathic peptides. These peptides are part of a larger arsenal (B13267) of toxins and antimicrobial peptides (AMPs) that have evolved to serve various predatory and defensive functions.
Transcriptomic analyses of the venom glands of species such as Oxyopes forcipiformis have identified a multitude of putative protein and peptide toxin sequences. These sequences can be categorized into several functional groups, with membrane-active peptides, including the Oxyopinins, being a dominant component. Phylogenetic trees constructed from these sequences show that disulfide-bond-rich peptides from Oxyopes form distinct families based on sequence homology and their cysteine framework.
A study on an undescribed Oxyopes forcipiformis species, for instance, led to the identification of a novel antimicrobial peptide, GK37. Phylogenetic analysis of this peptide demonstrated its relationship with other arthropod AMPs, such as pandinins from scorpions. This highlights the interconnectedness of venom peptide evolution across different arthropod lineages. While detailed phylogenetic trees placing every known Oxyopinin, including this compound, are not extensively published, the available data consistently group them within a clade of membrane-active peptides found in the venoms of the RTA (Retrolateral Tibial Apophysis) clade of spiders, which includes families like Lycosidae (wolf spiders) and Ctenidae (wandering spiders), in addition to Oxyopidae.
The evolutionary relationships within the Oxyopinin family itself show a pattern of gene duplication and diversification. Different Oxyopinin variants likely arose from a common ancestral gene, subsequently undergoing mutations that led to the array of sequences observed today. This diversification has likely been driven by selective pressures to target a wide range of prey and pathogens.
Table 1: Phylogenetic and Functional Classification of Selected Venom Peptides
| Peptide Family | Representative Peptide(s) | Producing Organism (Family) | Key Structural Feature | Primary Function |
|---|---|---|---|---|
| Oxyopinins | This compound, GK37 | Oxyopes spp. (Oxyopidae) | Linear, cationic, amphipathic | Antimicrobial, Cytolytic |
| Pandinins | Pandinin-2 | Pandinus imperator (Scorpionidae) | α-helical | Antimicrobial |
| Lycotoxins | Lycotoxin-1 | Lycosa carolinensis (Lycosidae) | Cationic, amphipathic | Antimicrobial, Hemolytic |
| Dermaseptins | Dermaseptin B2 | Phyllomedusa bicolor (Hylidae) | Cationic, α-helical | Antimicrobial |
Comparative Genomics of Venom-Producing Organisms
The study of the genomic underpinnings of venom production offers profound insights into the evolution of toxins like this compound. While complete genome sequencing of many spider species is still an emerging field, comparative analyses of available transcriptomic and genomic data have revealed key features of venom gene evolution.
A significant finding in the genomics of spider toxins is the structure of their encoding genes. Studies on various spider species, including those from the RTA clade, have shown that many genes encoding cysteine-rich peptide toxins are intronless. This genomic architecture is thought to facilitate rapid evolution, as the absence of introns allows for faster gene duplication and diversification without the need for splicing machinery to adapt to new gene variants. While the specific gene structure of this compound has not been detailed, the prevalence of intronless toxin genes in related spiders suggests a similar organization.
The evolution of venom arsenals is often characterized by the expansion of specific gene families. This is evident in the diversity of Oxyopinins and other peptide families within a single species' venom. Gene duplication events, followed by neofunctionalization or subfunctionalization of the duplicated genes, are a primary driver of this diversity. This process allows for the generation of a vast library of venom components from a limited number of ancestral genes, enabling the spider to adapt to new prey or defensive challenges.
Comparative studies also highlight the dynamic nature of venom composition, which can vary not only between species but also based on factors like age and environment. This plasticity is a reflection of the ongoing evolutionary arms race between venomous animals and their prey or predators. The genomic mechanisms underlying this variability likely involve complex regulatory networks that control the expression of venom genes.
Convergent Evolution with Amphibian Defense Peptides (e.g., Rana-box motif)
One of the most fascinating aspects of Oxyopinin evolution is the convergence of structural and functional motifs with defense peptides from entirely different animal classes, notably amphibians. A striking example of this is the presence of a "Rana-box-like motif" in some Oxyopinin peptides.
The Rana-box is a conserved C-terminal cyclic motif, typically characterized by a disulfide bridge between two cysteine residues enclosing a small loop of amino acids. This motif is a hallmark of many antimicrobial peptides found in the skin secretions of frogs of the family Ranidae, where it is crucial for their structure and biological activity. The presence of a similar motif in certain spider venom peptides, such as Oxyopinin-4, is a clear instance of convergent evolution, where similar functional solutions have independently arisen in disparate lineages.
The Rana-box and its spider venom analogue likely confer enhanced stability to the peptide structure, protecting it from degradation by proteases. This structural stabilization is advantageous for molecules that need to function in hostile environments, such as the tissues of prey or the microbial milieu. Functionally, both the amphibian and spider peptides possessing this motif exhibit potent antimicrobial and cytolytic activities. This functional convergence underscores the effectiveness of this particular molecular architecture in disrupting microbial membranes.
The independent evolution of the Rana-box-like motif in spider venom and amphibian skin secretions suggests strong selective pressure for the development of stable, potent antimicrobial agents in both groups. For spiders, these peptides are vital components of their venom, contributing to prey subjugation and potentially preventing infections that could arise from prey-inflicted wounds. For amphibians, these skin peptides form a crucial part of their innate immune system, protecting them from a wide range of pathogens in their environment.
Table 2: Comparison of Rana-box and Rana-box-like Motifs
| Feature | Amphibian Rana-box Motif | Spider Venom Rana-box-like Motif |
|---|---|---|
| Organism | Frogs (e.g., Rana genus) | Spiders (e.g., Oxyopes genus) |
| Peptide Family | Brevinins, Ranatuerins | Oxyopinins (e.g., Oxyopinin-4) |
| Location | C-terminal | C-terminal |
| Structure | Cyclic loop formed by a disulfide bridge | Similar cyclic structure with a disulfide bridge |
| Function | Antimicrobial, enhances peptide stability | Antimicrobial, likely enhances stability |
Research Methodologies and Analytical Techniques
Advanced Spectroscopic Methods
Advanced spectroscopic techniques have been instrumental in elucidating the structural and interactive properties of Oxyopinin-2c and its analogs.
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the interactions between peptides and lipid membranes in a native-like environment. scirp.org Studies using ³¹P solid-state NMR have been particularly insightful.
Research on oxyopinins, including the closely related Oxyopinin-2, has shown that these peptides induce a positive curvature in lipid bilayers. nih.gov This effect was observed in membranes composed of 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (B3044029) (DEPE). nih.gov The induction of positive curvature is thought to facilitate the formation of toroidal pores, a mechanism by which these peptides disrupt the cell membrane. researchgate.net
Furthermore, ³¹P NMR studies on phosphatidylcholine (PC) membranes revealed that Oxyopinin-2 can cause micellization of the membranes at low peptide concentrations. nih.gov However, this effect is mitigated in the presence of unsaturated PC membranes or acidic phospholipids (B1166683). nih.gov The disruptive effect of oxyopinins on bacterial membranes, as suggested by ³¹P NMR spectra using membrane lipids from E. coli, correlates strongly with their known biological activities. nih.gov The ability of solid-state NMR to probe the structure and dynamics of both the peptide and the lipid bilayer provides crucial information on the peptide's mechanism of action. scirp.orgfrontiersin.org
High-sensitivity titration calorimetry, specifically Isothermal Titration Calorimetry (ITC), is a quantitative method used to measure the heat changes that occur during biomolecular interactions. units.itvanderbilt.edu This technique provides a comprehensive thermodynamic profile of the binding event, including enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kd). cureffi.orgntu.edu.sg
ITC experiments have demonstrated that the binding of oxyopinins to lipid vesicles is an exothermic process. nih.gov For instance, the binding of Oxyopinin-2 to 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) small unilamellar vesicles (SUVs) yielded a binding enthalpy (ΔH) of -15.0 kcal/mol. nih.gov The peptide partition coefficient (Kp) was determined to be 3.9x10³ M⁻¹. nih.gov These thermodynamic parameters are crucial for understanding the driving forces behind the peptide-membrane interaction. nih.govcureffi.org
| Parameter | Value | Lipid System | Reference |
| Binding Enthalpy (ΔH) | -15.0 kcal/mol | POPC SUVs | nih.gov |
| Partition Coefficient (Kp) | 3.9x10³ M⁻¹ | POPC SUVs | nih.gov |
Electrophysiological Recording Techniques for Ion Channel Studies
Electrophysiological techniques, such as patch-clamp recording, are essential for studying the effects of peptides on ion channels and membrane potential. scielo.brfrontiersin.org These methods allow for the direct measurement of ion currents across cell membranes, providing insights into how toxins and other molecules modulate ion channel activity. scielo.brnih.gov
Electrophysiological recordings on insect cells, specifically the Sf9 cell line derived from Spodoptera frugiperda, have shown that oxyopinins, including this compound, cause a significant reduction in cell membrane resistance. nih.govcnjournals.comcnjournals.com This is achieved by the formation of non-selective ion channels, which leads to membrane depolarization and ultimately cell death. nih.govacs.org The ability to study these effects on specific cell types, like insect cells, is critical for understanding the peptide's insecticidal properties. nih.gov
Cell-Based Assays for Functional Characterization
Cell-based assays are fundamental for characterizing the biological function of peptides in a cellular context. Insect cell lines, such as Sf9 and High Five™ cells, are commonly used for this purpose, particularly for peptides with insecticidal activity. nih.govthermofisher.com
Studies have utilized the Sf9 cell line to evaluate the cytotoxic effects of oxyopinins. nih.govresearchgate.net These assays, often employing techniques like the MTT assay to measure cell viability, have confirmed the potent insecticidal activity of the oxyopinin family. researchgate.net The use of established insect cell lines provides a controlled environment to study the peptide's mechanism of action at the cellular level, bridging the gap between biophysical studies and in vivo effects. nih.gov The development of new insect cell lines continues to be an active area of research to provide better models for insecticide screening. vanderbilt.edunih.gov
Biochemical Assays for Enzymatic Digestion and Fragmentation
Biochemical assays involving enzymatic digestion are crucial for the primary structure determination of peptides. researchgate.net Specific proteases are used to cleave the peptide into smaller fragments, which are then sequenced.
For the oxyopinin family, enzymatic digestion with endoproteinase Glu-C was a key step in determining their amino acid sequences. researchgate.net In the case of the Oxyopinin-2 analogs, including this compound, digestion with Glu-C produced specific peptide fragments. researchgate.net The analysis of these fragments confirmed the primary structures that had been initially obtained through direct sequencing. researchgate.net This method is a standard and reliable approach in peptide characterization. tandfonline.comscielo.br
Synthetic Approaches for this compound and Analogs
The chemical synthesis of peptides allows for the production of sufficient quantities for research and the creation of analogs with modified properties. Solid-phase peptide synthesis (SPPS) is the most common method used for this purpose. plos.orgnih.gov
While specific details on the synthesis of this compound are not extensively published, the general methodology for synthesizing peptides of similar size and nature is well-established. plos.org The synthesis of analogs, for instance by substituting specific amino acid residues, is a powerful strategy to probe structure-function relationships. plos.orgnih.gov For example, replacing a proline residue, which can introduce a "kink" in a helical structure, with glycine (B1666218) can alter the peptide's hemolytic and antimicrobial activities. plos.org Such synthetic approaches are vital for developing peptides with improved therapeutic potential or for better understanding their mechanism of action. nih.govnih.gov
Solid-Phase Peptide Synthesis (SPPS) Methodologies
The chemical synthesis of this compound, a linear cationic peptide, is achievable through established methods, primarily Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). nih.gov This technique has become the standard for producing peptides for research and therapeutic development. nih.govresearchgate.net The SPPS process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. researchgate.net
The synthesis begins with the attachment of the C-terminal amino acid to a suitable resin, such as a 2-chlorotrityl chloride (2-Cl-Trt-Cl) or Wang resin. beilstein-journals.orgplos.org The use of Wang resin, for instance, yields a peptide with a free carboxyl group at the C-terminus following cleavage. plos.org The synthesis cycle for each subsequent amino acid consists of two main steps: the deprotection of the α-amino group of the resin-bound amino acid and the coupling of the next Fmoc-protected amino acid. The Fmoc protecting group is typically removed using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF). researchgate.netbeilstein-journals.org
Peptide bond formation (coupling) is facilitated by activating the carboxylic acid group of the incoming amino acid. This is accomplished using a variety of coupling reagents. Common systems include aminium/uronium-based reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) paired with an additive such as HOBt (Hydroxybenzotriazole), or carbodiimide-based reagents like DIC (N,N'-diisopropylcarbodiimide) combined with an additive like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate). researchgate.netsioc-journal.cn Each amino acid is added sequentially until the full-length linear peptide chain of this compound is assembled. Side-chain protecting groups (e.g., Boc for Lysine, Pbf for Arginine) are used for reactive amino acid residues to prevent unwanted side reactions during the synthesis. researchgate.net
Once the peptide chain is fully assembled, the final step is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups. This is typically achieved by treating the resin-bound peptide with a strong acid cocktail, often containing trifluoroacetic acid (TFA) along with various scavengers to prevent side reactions. plos.org The resulting crude peptide is then purified, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC). beilstein-journals.org
Optimization of Chemical Synthesis Conditions
Optimizing the conditions for chemical synthesis is crucial for maximizing the yield and purity of the final peptide product while minimizing costs and environmental impact. rsc.orgpreprints.org For SPPS of peptides like this compound, optimization can focus on several key aspects of the synthesis protocol, including the choice of coupling reagents, reaction times, and temperature.
A significant advancement in SPPS optimization is the adoption of modern coupling additives like Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate) used with a carbodiimide (B86325) such as DIC. sioc-journal.cnbiosyn.com The DIC/Oxyma system offers several advantages over traditional additives like HOBt, which has been reported to have explosive properties. sioc-journal.cnbiosyn.com Oxyma is not only safer but also highly efficient at suppressing racemization, especially at sensitive amino acid residues, and can enhance the speed and efficiency of coupling reactions. biosyn.com This allows for reduced use of excess reagents, which in turn minimizes waste and can lead to higher yields and purities. biosyn.com
Further optimization can be achieved by adjusting reaction parameters. For example, in the synthesis of the scorpion toxin peptide WaTx, researchers explored the effects of different temperatures on the efficiency of the DIC/Oxyma coupling system. sioc-journal.cn They determined that conducting the coupling at 50 °C with a specific stoichiometry of reagents was the ideal condition for balancing reaction efficiency, minimizing side reactions like oxidation, and managing costs. sioc-journal.cn
Oxidative Folding Strategies (if applicable to specific analogs)
The native this compound peptide is linear and lacks cysteine residues, meaning it does not form disulfide bridges and therefore does not require oxidative folding. ingentaconnect.com However, synthetic analogs of this compound could be designed to include cysteine residues to create a more constrained, cyclic, or structurally stable peptide. The formation of correct disulfide bonds in such analogs is a critical and often challenging step, requiring specific oxidative folding strategies. mdpi.com
For analogs containing multiple cysteine pairs, the primary challenge is to ensure the formation of the correct, biologically active disulfide connectivity out of many possible isomers. mdpi.com Several strategies can be employed to guide the folding process.
A one-step or random oxidative folding approach is the simplest method. Here, the fully reduced linear peptide containing free thiol groups is dissolved in a redox buffer, often at a slightly alkaline pH (e.g., 7.5-8.5), which facilitates disulfide bond formation via air oxidation. sioc-journal.cnmdpi.com This buffer may contain additives like reduced and oxidized glutathione (B108866) to create a redox potential that assists in the correct pairing of cysteines. mdpi.com While simple, this method can lead to a mixture of isomers, requiring extensive purification to isolate the desired product. mdpi.com
A more controlled approach is a regioselective or stepwise strategy , which involves using different thiol-protecting groups for specific pairs of cysteines. These protecting groups are stable during SPPS but can be removed under specific conditions, allowing for the sequential formation of disulfide bonds. For example, in the synthesis of μ-conotoxin KIIIA, researchers used a combination of protecting groups like Trityl (Trt) and Acetamidomethyl (Acm). mdpi.com The first disulfide bond can be formed between two unprotected cysteines during initial oxidation. Subsequently, a second set of protecting groups (e.g., Trt) can be removed to form the next bond, followed by the removal of the final protecting group (e.g., Acm, often removed using iodine) to form the last disulfide bridge. mdpi.com This stepwise method directs the folding pathway and significantly increases the yield of the correctly folded isomer. chemrxiv.org
Recent research has also explored novel folding environments to accelerate the process. Studies have shown that performing oxidative folding in polar aprotic organic solvents can dramatically increase the rate of disulfide bond formation, achieving high yields of correctly folded microproteins in seconds compared to hours or days in traditional aqueous buffers. xjtlu.edu.cn Such innovative methods could be applied to cysteine-containing this compound analogs to streamline their synthesis. xjtlu.edu.cn
Comparative Studies and Broader Biological Context
Comparison of Oxyopinin-2c Activity with Other Linear Cationic Amphipathic Peptides
Linear cationic amphipathic peptides (LCAPs) are a widespread group of molecules in animal venoms, characterized by their positive charge and their ability to form amphipathic structures, typically α-helices, in membranous environments. scielo.br This architecture is crucial for their primary mode of action: disrupting cell membranes. nih.govmdpi.com this compound and its relatives are among the largest LCAPs identified in spider venom to date. nih.gov
Spider-Derived Peptides (e.g., Cupiennins, Latarcins, Lycotoxins)
The venoms of various wandering spiders are a rich source of LCAPs, with several families of these peptides having been identified. mdpi.com These include the cupiennins from Cupiennius salei, latarcins from Lachesana tarabaevi, and lycotoxins from Lycosa carolinensis. scielo.brremedypublications.com While sharing a common functional theme of membrane disruption, these peptide families, including the oxyopinins, exhibit variations in their primary structures, which in turn influences their specific activities. nih.gov
Oxyopinins, including this compound, have demonstrated broad-spectrum antimicrobial and hemolytic activities. nih.govtcdb.org They achieve this by forming pores in biological membranes, particularly those rich in phosphatidylcholine. nih.govtcdb.org This action is not highly selective, leading to the lysis of a variety of cells, including bacteria, erythrocytes, and insect cells. nih.govresearchgate.net
Cupiennins , such as Cupiennin 1a, also exhibit potent antimicrobial and cytolytic activities. remedypublications.comacs.org Their activity can be pH-dependent, with their cationic nature at lower pH enhancing their interaction with negatively charged membranes. acs.org
Latarcins are another family of cytolytic peptides that contribute to the venom's efficacy. scielo.brremedypublications.com
Lycotoxins , like Lycotoxin I and II, were among the first spider-derived pore-forming peptides to be characterized. remedypublications.comresearchgate.net They also adopt an amphipathic α-helical conformation to disrupt membrane integrity. scielo.br
While direct comparative studies detailing the precise potency differences between this compound and these other peptides are not extensively documented in the available literature, their shared mechanism of action and structural similarities place them in the same functional class of venom components. scielo.brnih.gov
| Peptide Family | Originating Spider Species | Key Characteristics |
| Oxyopinins | Oxyopes kitabensis | Large linear cationic amphipathic peptides; form non-selective ion channels. nih.gov |
| Cupiennins | Cupiennius salei | Potent antimicrobial and cytolytic activity; pH-dependent membrane interaction. remedypublications.comacs.org |
| Latarcins | Lachesana tarabaevi | Antimicrobial and cytolytic peptides. scielo.brremedypublications.com |
| Lycotoxins | Lycosa carolinensis | Pore-forming peptides with an amphipathic α-helix structure. scielo.brremedypublications.com |
Peptides from Other Organisms with Similar Architectures
The molecular architecture of this compound is not unique to spiders. Similar LCAPs are found in the venoms and defensive secretions of a diverse range of animals.
Ponericin L2 , an insecticidal peptide from the venom of the ant Pachycondyla goeldii, shares sequence similarity with the oxyopinins. nih.govresearchgate.net This suggests a degree of conserved evolutionary design for peptides targeting insect cell membranes.
Dermaseptins , antimicrobial peptides from the skin of frogs like Phyllomedusa sauvagii, also exhibit sequence similarities to the oxyopinin family. nih.govresearchgate.net
Peptides from scorpion venoms, such as pandinins , and insect venoms, like cecropins and sarcotoxins , also align with the LCAP structural and functional paradigm. researchgate.net
This convergence of peptide structure across different venomous and poisonous animals highlights the effectiveness of the linear cationic amphipathic design for disrupting cellular membranes, a fundamental and evolutionarily conserved target. researchgate.net
Ecological and Evolutionary Roles in Spider Predation and Defense
The presence of potent cytolytic peptides like this compound in spider venom serves a crucial dual function in the spider's ecology: predation and defense. mdpi.comremedypublications.com Spiders, being major predators of insects and other small animals, have evolved complex chemical arsenals to rapidly subdue their prey. mdpi.commdpi.com
Oxyopinins contribute to this by causing widespread membrane damage in the prey organism. nih.gov Electrophysiological studies have shown that oxyopinins drastically reduce the cell membrane resistance of insect cells by opening non-selective ion channels. nih.gov This cellular disruption complements the activity of neurotoxins also present in the venom. nih.gov Research has demonstrated a synergistic effect when oxyopinins are applied with neurotoxins, leading to increased lethality in insect larvae. nih.gov This suggests that the LCAPs facilitate the action of neurotoxins, perhaps by breaking down cellular barriers and allowing the neurotoxins greater access to their target sites on nerve cells. nih.gov
From a defensive standpoint, the antimicrobial properties of oxyopinins are significant. remedypublications.com After capturing and killing prey, the spider is exposed to a host of microorganisms from the prey item. remedypublications.com The antimicrobial peptides in the venom may help to sterilize the prey, protecting the spider from potential infections. remedypublications.com
The evolution of LCAPs like the oxyopinins appears to be a key innovation, particularly in wandering spiders of the RTA-clade. mdpi.comfrontiersin.org The investment in these peptides, which can be produced in large quantities, suggests a strong selective pressure for venoms that not only paralyze but also initiate rapid tissue breakdown, ensuring the swift incapacitation of prey and providing a competitive advantage. frontiersin.org
Potential as Molecular Probes in Biological Systems Research
A molecular probe is a molecule used to study the properties of other molecules or structures. wikipedia.org The defining characteristic of LCAPs like this compound—their ability to interact with and disrupt lipid membranes—makes them potentially valuable as molecular probes in biological research. tcdb.orgwikipedia.org
Their mechanism of action is fundamentally tied to the biophysical properties of cell membranes. nih.gov Because their activity can be influenced by factors such as lipid composition (e.g., preference for phosphatidylcholine-rich membranes), they could be used to investigate the lipid architecture of different cell types or organelles. nih.govtcdb.org By observing where and how these peptides bind and exert their lytic effects, researchers could gain insights into the organization and dynamics of biological membranes.
Furthermore, the process of pore formation itself is a subject of intense study. mdpi.com Peptides like this compound can serve as model systems for understanding how proteins insert into and compromise the integrity of a lipid bilayer. This knowledge is fundamental not only to toxinology but also to cell biology and the development of new therapeutic strategies that target cell membranes.
While the primary research focus on oxyopinins has been on their toxic and antimicrobial properties, their utility as tools for basic membrane biology research represents a promising area for future investigation.
Future Research Directions
Advanced Structural Characterization of Membrane-Bound State
A critical gap in the current understanding of Oxyopinin-2c lies in the high-resolution structure of its active, membrane-bound form. Circular dichroism analyses have established that oxyopinins, including 2c, are essentially α-helical in nature. nih.govresearchgate.netresearchgate.net However, this provides a low-resolution, averaged view of the peptide's secondary structure. The precise three-dimensional folding, orientation, and depth of insertion into a lipid bilayer are yet to be determined.
Future studies must employ advanced techniques to overcome the challenges of characterizing peptide-membrane complexes. While peptides like Cupiennin 1a have been studied using molecular dynamics simulations to understand their conformational changes in membrane-mimicking environments, similar detailed computational analyses for this compound are needed. acs.org Such simulations can predict how the peptide interacts with different lipid compositions, such as the phosphatidylcholine-rich membranes it preferentially disrupts. nih.gov
To validate these computational models, high-resolution experimental methods are essential. Techniques like solid-state NMR (ssNMR) spectroscopy on peptide-lipid bicelles or oriented lipid bilayers can provide residue-specific information on the peptide's structure and its orientation relative to the membrane. nih.gov Neutron diffraction could complement these studies by providing details about the peptide's position within the bilayer and its effect on membrane thickness and curvature. nih.gov
| Technique | Information Gained | Rationale for Future this compound Research |
| Solid-State NMR (ssNMR) | Provides atomic-level resolution of peptide structure, dynamics, and orientation within a lipid bilayer. | To determine the precise fold and immersion depth of this compound in a membrane, moving beyond current α-helical approximations. nih.gov |
| Neutron Diffraction | Determines the location of the peptide relative to the lipid headgroups and tails and measures peptide-induced changes in membrane structure. | To understand how this compound perturbs the membrane architecture, which is key to its lytic activity. |
| Molecular Dynamics (MD) Simulations | Simulates peptide-membrane interactions over time, predicting conformational changes, binding energy, and insertion pathways. | To model the dynamic process of membrane binding and insertion, guiding experimental design and interpreting results. acs.org |
| Circular Dichroism (CD) Spectroscopy | Assesses the secondary structure content (e.g., α-helix, β-sheet) of the peptide in various environments. | To continue its use in initial screening of structural changes in response to different lipid compositions and environmental conditions. nih.gov |
Detailed Elucidation of Channel-Opening Mechanisms
Electrophysiological recordings have shown that oxyopinins drastically reduce cell membrane resistance by forming non-selective ion channels. nih.govresearchgate.netresearchgate.net However, the exact molecular mechanism and architecture of these pores remain speculative. The primary models for pore formation by antimicrobial peptides (AMPs) are the "barrel-stave," "toroidal pore," and "carpet" models. researchgate.netmdpi.com In the barrel-stave model, peptides assemble like staves of a barrel to form a central channel, whereas in the toroidal model, the peptides and lipid headgroups curve together to line the pore. researchgate.net The carpet model involves a detergent-like disruption of the membrane without forming stable pores. mdpi.com
Distinguishing which of these models, or a potential hybrid, applies to this compound is a key future objective. High-speed atomic force microscopy (HS-AFM) could be used to directly visualize the assembly of this compound molecules on a model membrane surface in real-time, potentially capturing the process of pore formation. Furthermore, detailed patch-clamp electrophysiology studies using planar lipid bilayers of varying compositions could reveal the conductance, ion selectivity, and lifetime of the channels formed by this compound. These experiments would help clarify whether the peptide forms well-defined, stable pores or causes more generalized membrane disruption. nih.gov
| Pore Model | Description | Relevance to this compound |
| Barrel-Stave Pore | Peptides insert perpendicularly into the membrane, oligomerizing to form a pore with the hydrophobic surfaces facing the lipids and hydrophilic surfaces lining the channel. researchgate.net | A possible mechanism given its stable α-helical structure. Future studies need to confirm the presence of stable oligomeric states in the membrane. |
| Toroidal Pore | Peptides insert and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore lined by both peptides and lipid headgroups. researchgate.net | This model would explain the passage of both ions and water and is consistent with the disruption of lipid packing. |
| Carpet Model | Peptides accumulate on the membrane surface like a carpet. At a critical concentration, they disrupt the membrane in a detergent-like manner, leading to micellization and membrane destruction. mdpi.com | Could be a contributing factor, especially at high peptide concentrations, explaining the broad cytolytic activity. |
Investigation of Biosynthetic Regulation and Gene Expression
The production of venom peptides is a tightly controlled biological process. For oxyopinins, research indicates they are synthesized as part of complex precursor proteins containing multiple peptide sequences separated by linker regions. frontiersin.org A significant area for future research is the elucidation of the regulatory mechanisms governing the expression of the gene encoding the this compound precursor.
This involves identifying the specific gene for the this compound-containing precursor and analyzing its architecture. Transcriptomic analysis of the venom glands of Oxyopes kitabensis and related spiders can help pinpoint the full precursor sequence. researchgate.netnih.govresearchgate.net Once the gene is identified, its upstream regulatory regions, including the promoter and any potential enhancer elements, must be characterized. mdpi.com Understanding these regions is key to identifying the transcription factors that control when and how much of the peptide is produced. nih.gov This knowledge is not only fundamental to spider biology but could also be leveraged for the heterologous expression and production of the peptide for research and therapeutic purposes. mdpi.com
| Component | Function | Future Research Goal for this compound |
| Precursor Gene | The DNA sequence that codes for the entire prepropeptide, including the signal peptide, propeptides, and mature peptide sequences. | Isolate and sequence the full gene encoding the precursor that contains this compound. frontiersin.org |
| Promoter/Enhancer Elements | Non-coding DNA sequences that control the initiation of transcription. jax.org | Identify and characterize the specific DNA motifs that regulate the expression of the this compound gene. |
| Transcription Factors | Proteins that bind to promoter/enhancer elements to activate or repress gene expression. nih.gov | Identify the specific transcription factors in the venom gland that control the production of oxyopinins. |
| Post-translational Processing Enzymes | Enzymes (e.g., proteases) that cleave the precursor protein to release the mature, active this compound peptide. | Characterize the enzymes responsible for excising this compound from its precursor, which is crucial for biotechnological production. |
Exploration of Bioengineering and Peptide Design Principles Based on the this compound Scaffold
The potent membrane-disrupting activity of this compound makes its structural scaffold an excellent starting point for designing novel peptides with tailored functions. nih.gov Future research should focus on structure-activity relationship (SAR) studies to identify the key amino acid residues responsible for its lytic activity and potential toxicity. mdpi.com
By systematically substituting amino acids (e.g., through an alanine (B10760859) scan), researchers can map the functional "hotspots" on the peptide. nih.gov This knowledge can then be used to design new peptide analogs with, for example, enhanced selectivity for cancer cell membranes, which are often more anionic than those of healthy cells, or increased stability in biological fluids. nih.govplos.org Computational peptide design algorithms can accelerate this process by predicting the effects of specific mutations on the peptide's structure, amphipathicity, and membrane-binding affinity. nih.gov This bioengineering approach could lead to the development of new antimicrobial or anticancer agents derived from the natural template of this compound.
| Strategy | Objective | Methodology |
| Structure-Activity Relationship (SAR) Studies | To identify key residues for antimicrobial activity and cytotoxicity. | Alanine scanning mutagenesis, truncation analysis, and testing of synthetic analogs. nih.gov |
| Rational Design of Analogs | To enhance target selectivity (e.g., for cancer or bacterial cells) and reduce non-specific toxicity. | Modifying net charge, hydrophobicity, and amphipathicity based on SAR data. mdpi.comnih.gov |
| Computational Peptide Design | To create novel peptide sequences with improved properties based on the this compound scaffold. | Using algorithms to predict the structure and function of de novo designed sequences. |
| Peptide Conjugation | To improve stability, targeting, or delivery. | Attaching molecules like polyethylene (B3416737) glycol (PEG) or targeting ligands to the peptide. |
Compound and Toxin Table
| Name | Class/Type | Organism of Origin |
| Oxyopinin-1 | Antimicrobial Peptide | Oxyopes kitabensis (Wolf Spider) |
| Oxyopinin-2a | Antimicrobial Peptide | Oxyopes kitabensis (Wolf Spider) |
| Oxyopinin-2b (B1577202) | Antimicrobial Peptide | Oxyopes kitabensis (Wolf Spider) |
| This compound | Antimicrobial Peptide | Oxyopes kitabensis (Wolf Spider) |
| Oxyopinin-2d | Antimicrobial Peptide | Oxyopes kitabensis (Wolf Spider) |
| Oxytoxin 1 | Neurotoxin | Oxyopes kitabensis (Wolf Spider) |
| Cupiennin 1a | Antimicrobial Peptide | Cupiennius salei (Wandering Spider) |
| Ponericin L2 | Antimicrobial Peptide | Pachycondyla goeldii (Ant) |
| Dermaseptin | Antimicrobial Peptide | Phyllomedusa sauvagii (Frog) |
| LaFr26 (CIT1a) | Antimicrobial Peptide | Lachesana sp. (Spider) |
| Melittin | Antimicrobial Peptide | Apis mellifera (Honeybee) |
| Phosphatidylcholine | Lipid | N/A |
| Alanine | Amino Acid | N/A |
| Polyethylene glycol (PEG) | Polymer | N/A |
Q & A
Basic Research Questions
Q. How can I design a research question for studying Oxyopinin-2c that addresses its biochemical mechanisms while ensuring methodological rigor?
- Use the PICO framework (Population: target biological system; Intervention: this compound exposure; Comparison: untreated or alternative compound controls; Outcome: specific biochemical or phenotypic changes) to structure hypotheses. For example: "Does this compound (I) inhibit protease activity (O) in Plasmodium falciparum (P) compared to established antimalarial compounds (C)?" Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability .
Q. What experimental steps are critical for ensuring reproducibility in synthesizing and characterizing this compound?
- Include detailed synthetic protocols (e.g., reaction conditions, purification methods) and analytical validation (NMR, HPLC, mass spectrometry) in the main manuscript or supplementary materials. For known compounds, cite prior synthesis methods; for novel derivatives, provide full spectral data and purity assessments (e.g., ≥95% by HPLC). Use standardized reporting formats as per The Journal of Organic Chemistry guidelines to enhance reproducibility .
Q. Which analytical techniques are most robust for assessing this compound’s stability under physiological conditions?
- Employ accelerated stability testing (e.g., varying pH, temperature) combined with LC-MS/MS quantification to monitor degradation products. For in vitro models, simulate physiological environments (e.g., plasma protein binding assays) and validate results using orthogonal methods like circular dichroism or fluorescence spectroscopy .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound’s reported bioactivity across different experimental models?
- Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line variability, assay conditions). Use dose-response normalization to account for potency differences and validate findings with in vivo models or primary cell cultures. Critical evaluation of methodologies (e.g., endpoint measurements, control groups) is essential to isolate compound-specific effects .
Q. What strategies optimize comparative studies between this compound and structurally analogous compounds?
- Design structure-activity relationship (SAR) studies with systematic variations in functional groups. Use molecular docking or MD simulations to predict binding affinities, followed by experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Ensure matched experimental conditions (e.g., buffer composition, temperature) to minimize variability .
Q. How can computational models for this compound’s pharmacokinetics be validated against empirical data?
- Integrate physiologically based pharmacokinetic (PBPK) modeling with in vivo pharmacokinetic data (e.g., plasma concentration-time curves). Perform sensitivity analysis to identify key parameters (e.g., clearance rates, tissue partitioning) and refine models using Bayesian inference. Cross-validate predictions with independent datasets from diverse biological systems .
Methodological Guidance for Data Analysis
- Handling Complex Datasets : Use multivariate statistical tools (e.g., PCA, PLS-DA) to disentangle this compound’s multifactorial effects. For time-series data, apply mixed-effects models to account for inter-experiment variability .
- Ethical and Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies and ensure raw data (e.g., spectral files, chromatograms) are archived in open-access repositories like Zenodo or Figshare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
